REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[C:5]([F:21])=[C:6]([O:13]CC2C=CC=CC=2)[CH:7]=[CH:8][C:9]=1[N+:10]([O-])=O)#N.[C:22]([CH2:24][C:25]1[C:26]([N+:40]([O-])=O)=[CH:27][C:28]([F:39])=[C:29]([O:31]CC2C=CC=CC=2)[CH:30]=1)#N.[H][H]>C(O)C.C(O)(=O)C.[Pd]>[F:21][C:5]1[C:6]([OH:13])=[CH:7][CH:8]=[C:9]2[C:4]=1[CH:3]=[CH:1][NH:10]2.[F:39][C:28]1[CH:27]=[C:26]2[C:25]([CH:24]=[CH:22][NH:40]2)=[CH:30][C:29]=1[OH:31]
|
Name
|
3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC=1C(=C(C=CC1[N+](=O)[O-])OCC1=CC=CC=C1)F
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC=1C(=CC(=C(C1)OCC1=CC=CC=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified on column chromatography
|
Type
|
WASH
|
Details
|
eluting with methylene chloride/petroleum ether (20/80)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=CNC2=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.48 g |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C2C=CNC2=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[C:5]([F:21])=[C:6]([O:13]CC2C=CC=CC=2)[CH:7]=[CH:8][C:9]=1[N+:10]([O-])=O)#N.[C:22]([CH2:24][C:25]1[C:26]([N+:40]([O-])=O)=[CH:27][C:28]([F:39])=[C:29]([O:31]CC2C=CC=CC=2)[CH:30]=1)#N.[H][H]>C(O)C.C(O)(=O)C.[Pd]>[F:21][C:5]1[C:6]([OH:13])=[CH:7][CH:8]=[C:9]2[C:4]=1[CH:3]=[CH:1][NH:10]2.[F:39][C:28]1[CH:27]=[C:26]2[C:25]([CH:24]=[CH:22][NH:40]2)=[CH:30][C:29]=1[OH:31]
|
Name
|
3-cyanomethyl-2-fluoro-4-nitrobenzyloxybenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC=1C(=C(C=CC1[N+](=O)[O-])OCC1=CC=CC=C1)F
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC=1C(=CC(=C(C1)OCC1=CC=CC=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified on column chromatography
|
Type
|
WASH
|
Details
|
eluting with methylene chloride/petroleum ether (20/80)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=CNC2=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.48 g |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C2C=CNC2=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |